4-bromo-5-cyclopropyl-1,2-oxazole
Description
4-Bromo-5-cyclopropyl-1,2-oxazole is a heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 4 and a cyclopropyl group at position 5. Oxazole derivatives are widely studied for their applications in medicinal chemistry and material science due to their structural diversity and reactivity .
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
188.02 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-1,2-oxazole |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
CZJSEMZMYVIVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopropyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of 4-bromo-5-cyclopropyl-1,2-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles.
Oxidation Reactions: Products include oxazoles and other oxidized derivatives.
Reduction Reactions: Products include isoxazolines and other reduced forms.
Scientific Research Applications
4-bromo-5-cyclopropyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-bromo-5-cyclopropyl-1,2-oxazole, enabling comparative analysis of their properties:
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure : Combines a benzoxazole core with a triazole-thione moiety and bromophenyl/methylphenyl substituents.
- Key Data :
- The larger molecular weight and extended conjugation contrast with the simpler oxazole scaffold of the target compound .
Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
- Structure : Oxazole substituted with bromine (position 5), a methoxyphenyl group (position 2), and an ethyl carboxylate (position 4).
- Key Data: Crystallography: Monoclinic crystal system (P21/n), stabilized by intramolecular C–H⋯O/N bonds . Hirschfeld Analysis: Dominant H⋯H interactions (34.4%), minimal C⋯C contributions (2.5%) .
- Comparison : The ester group increases polarity and crystallinity, while the methoxyphenyl substituent enhances π-π stacking. The bromine’s position (5 vs. 4 in the target compound) alters electronic distribution .
5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole
- Structure : Oxadiazole core with a bromobenzyl group and cyclopropyl substituent.
- Key Data :
- Comparison : The oxadiazole ring differs electronically from oxazole, with higher nitrogen content influencing basicity. The cyclopropyl group’s position on the heterocycle (vs. the oxazole’s position 5) may affect steric interactions .
1,2-Oxazol-5-ones
- Structure : Oxazole derivatives with a ketone group at position 5.
- Key Data: Synthesis: One-pot protocols yield 85–90% via hydrolysis of 5-imino-1,2-oxazole intermediates .
- Comparison : The ketone group increases electrophilicity at position 5, contrasting with the cyclopropyl group’s electron-donating effects in the target compound .
Data Tables
Table 1: Structural and Spectral Comparison
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